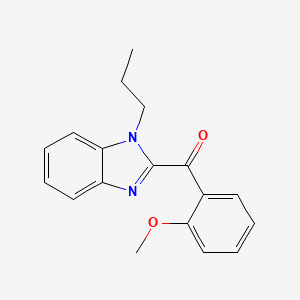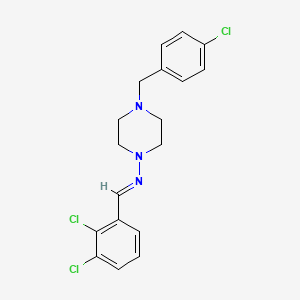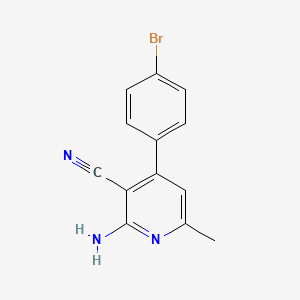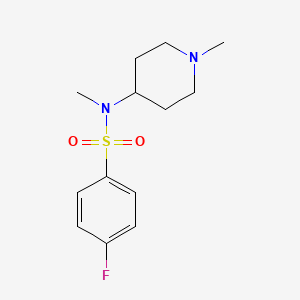
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, also known as PBM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PBM belongs to the family of benzimidazole derivatives and has been synthesized using several methods. The purpose of
作用机制
The mechanism of action of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is not fully understood, but it has been suggested that (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone may act by inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to have several biochemical and physiological effects, including reducing oxidative stress, modulating inflammation, and inhibiting cell proliferation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
实验室实验的优点和局限性
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is also relatively easy to synthesize, making it readily available for use in research. However, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration route of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone and to investigate its potential toxicity in vivo.
Conclusion:
Overall, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods and has been studied for its potential use in cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents, but also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route. There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent.
合成方法
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods, including the reaction of 2-methoxybenzoyl chloride with propylamine to form 2-methoxy-N-propylbenzamide, which is then treated with o-phenylenediamine to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone. Another method involves the reaction of 2-methoxybenzoyl chloride with 1-propyl-1H-benzimidazole to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone.
科学研究应用
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its use in combination with other drugs has shown promising results in cancer treatment. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain. Additionally, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential use as an anti-inflammatory agent, reducing inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
(2-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-20-15-10-6-5-9-14(15)19-18(20)17(21)13-8-4-7-11-16(13)22-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILTSRYGZBDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)


![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)
![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)
![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)
